N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-chloro-N-methylacetamide (CAS: 1306604-35-2) is a heterocyclic acetamide derivative with the molecular formula C₁₀H₉ClN₂OS and a molecular weight of 240.71 g/mol . Its structure features a benzothiazole core linked to a chloroacetamide group via an N-methyl bond (SMILES: CN(C1=NC2=CC=CC=C2S1)C(=O)CCl). The compound exhibits a predicted collision cross-section (CCS) of 148.4 Ų for the [M+H]+ adduct, indicating moderate polarity .
This compound serves as a key intermediate in medicinal chemistry. For instance, it undergoes coupling reactions with N-methylpiperazine to synthesize N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV), a derivative with demonstrated anticancer activity . Its structural flexibility and coordination properties make it valuable for designing bioactive molecules.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-13(9(14)6-11)10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHPUSRJYYCQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-35-2 | |
| Record name | N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity against mycobacterium tuberculosis . The target of these derivatives is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in the disruption of essential biological processes, such as cell wall synthesis in the case of Mycobacterium tuberculosis .
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may interfere with the cell wall biosynthesis pathway of mycobacterium tuberculosis . This interference could lead to downstream effects such as the disruption of bacterial growth and proliferation .
Pharmacokinetics
It is noted that benzothiazole derivatives synthesized in a study showed favorable pharmacokinetic profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may lead to the disruption of cell wall synthesis in mycobacterium tuberculosis, potentially inhibiting the growth and proliferation of the bacteria .
Biochemical Analysis
Biochemical Properties
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. Moreover, it can modulate the expression of genes involved in inflammation, thereby reducing inflammatory responses in affected cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its reaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular metabolism and gene expression, which can impact cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, this compound can inhibit the activity of carbonic anhydrase, leading to changes in the levels of bicarbonate and other metabolites involved in acid-base balance. Additionally, it can interact with enzymes involved in the metabolism of xenobiotics, influencing their detoxification and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, this compound can be targeted to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C₁₂H₁₃ClN₂OS
Molecular Weight: 268.76 g/mol
The compound features a benzothiazole moiety, a chloro group, and a methylacetamide functional group, which contribute to its unique chemical reactivity and biological properties.
Antibacterial Properties
This compound has demonstrated promising antibacterial activity against various bacterial strains. Research indicates that it exhibits stronger antibacterial effects compared to structurally similar compounds. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Strong |
| Pseudomonas aeruginosa | 64 µg/mL | Weak |
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity. Studies have indicated effectiveness against several pathogenic fungi, suggesting potential applications in treating fungal infections.
| Fungal Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 32 | Moderate |
| Aspergillus niger | 64 | Weak |
Enzyme Inhibition
This compound acts as an inhibitor for several key enzymes:
- Acetylcholinesterase: Inhibition leads to increased acetylcholine levels, potentially useful in neurodegenerative diseases.
- Cyclooxygenase-2 (COX-2): This inhibition may provide anti-inflammatory effects.
- Phospholipase A2: Inhibiting this enzyme can reduce inflammatory responses.
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 16 µg/mL for E. coli, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
Study 2: Antifungal Activity Assessment
In another study focused on antifungal properties, this compound was tested against various fungi. The compound exhibited moderate activity against Candida albicans with an MIC of 32 µg/mL. This suggests its potential use in antifungal therapies.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide has been investigated for its antibacterial properties. Studies indicate that derivatives of benzothiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized with this moiety have shown promising results when combined with cell-penetrating peptides, enhancing their antibacterial efficacy .
Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes, including acetylcholinesterase and cyclooxygenase-2 (COX-2). This property suggests potential applications in treating conditions like Alzheimer's disease and inflammation. Research indicates that modifications to the compound can enhance its selectivity and potency against these enzymes .
Case Study: Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, a specific derivative of this compound was shown to induce apoptosis in cancer cell lines through mitochondrial pathways. This finding opens avenues for further exploration in cancer therapeutics .
Agricultural Applications
Pesticidal Properties
The compound has been explored as a precursor for developing new pesticides. Its structural features allow for the synthesis of derivatives that exhibit insecticidal and fungicidal activities. For instance, research has shown that certain derivatives can effectively control pest populations while being less harmful to beneficial insects .
Case Study: Development of New Fungicides
In a study focused on agricultural applications, derivatives of this compound were synthesized and tested for their efficacy against fungal pathogens affecting crops. Results indicated that some compounds significantly reduced fungal growth, suggesting their potential as effective fungicides in agricultural practices .
Materials Science
Optical Materials
this compound has also been studied for its optical properties. Research indicates that compounds containing benzothiazole units can be utilized in the development of optical materials due to their favorable light absorption characteristics .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related acetamide derivatives:
Key Observations :
- Heterocycle Influence : Benzothiazole derivatives (e.g., target compound and ) exhibit enhanced bioactivity compared to thiazole-based analogs (e.g., ), likely due to improved aromatic stacking and metabolic stability.
- Substituent Effects: Chlorine atoms enhance electrophilicity and binding to biological targets, as seen in the target compound and . The ethyl group in increases lipophilicity (logP: ~2.7 vs.
Preparation Methods
Preparation of Benzothiazol-2-yl Derivatives
The benzothiazole nucleus is generally synthesized or sourced commercially. A common precursor is 2-mercaptobenzothiazole, which can be converted into 2-hydrazinylbenzothiazole by refluxing with hydrazine hydrate in ethanol for 5 hours, yielding a pale-yellow crystalline product with high yield (~89%).
Formation of this compound
One established approach involves the reaction of benzothiazol-2-yl methylamine with 2-chloro-N-methylacetamide or chloroacetyl chloride under controlled conditions:
-
- Solvent: Typically anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: Often performed at low to ambient temperature to control reaction rates and minimize side reactions.
- Base: A mild base such as triethylamine may be added to scavenge HCl formed during acylation.
Procedure:
The benzothiazol-2-yl methylamine is slowly added to a cooled solution of 2-chloro-N-methylacetamide or chloroacetyl chloride in the solvent, with stirring. The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).Work-up:
After completion, the mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Alternative Synthetic Routes
Another synthetic route involves:
- Schiff Base Formation: Reaction of 6-methyl-2-aminobenzothiazole with substituted benzaldehydes to form Schiff bases.
- Reduction: The Schiff bases are reduced with sodium borohydride to yield amine intermediates.
- Acylation: The amine intermediates are then reacted with chloroacetyl chloride to form the corresponding amide derivatives, structurally related to this compound.
Data Table: Summary of Preparation Parameters
Research Findings and Analysis
- The acylation reaction with chloroacetyl chloride is a well-established method, yielding high purity products with yields typically above 80%.
- The reaction conditions are critical to avoid side reactions such as over-acylation or hydrolysis of the chloroacetamide moiety.
- The use of mild bases and low temperatures improves selectivity and yield.
- Characterization of the product is routinely performed using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the structure and purity.
- Alternative synthetic routes via Schiff base intermediates offer versatility in modifying the benzothiazole moiety for structure-activity relationship studies.
Notes on Purification and Characterization
- Purification is commonly achieved through recrystallization from ethanol or chromatographic techniques.
- Spectroscopic data confirm the presence of characteristic functional groups such as amide carbonyl (C=O), benzothiazole ring, and chloro substituent.
- Melting points and chromatographic Rf values are used to assess purity.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Coupling Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Benzothiazole-2-amine | EDCl | Dichloromethane | 273 K | 91% | |
| 2-Chloroacetyl chloride | DCC | Ethanol | Reflux | 85% |
Which spectroscopic and analytical methods validate the structure of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the benzothiazole ring (aromatic protons at δ 7.2–8.1 ppm), methyl groups (δ 2.8–3.2 ppm), and chloroacetamide backbone (δ 4.0–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 255.05 for CHClNOS) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm confirm the amide C=O stretch, while 650–750 cm indicates C-Cl bonds .
How are reaction conditions optimized to improve yield and purity?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Temperature Control : Lower temperatures (e.g., 273 K) reduce decomposition of reactive intermediates .
- Catalyst Use : Triethylamine or DMAP accelerates carbodiimide-mediated coupling .
Contradictions in yield between studies often arise from differences in solvent purity or stirring efficiency, necessitating iterative optimization .
Advanced Research Questions
How can crystallographic data resolve structural ambiguities in benzothiazole derivatives?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (via SHELX suite) is critical. For example:
- Torsion Angles : The dihedral angle between benzothiazole and acetamide planes (e.g., 79.7° in related compounds) confirms steric interactions .
- Hydrogen Bonding : Intermolecular N–H⋯N bonds stabilize crystal packing, as seen in R<sup>2</sup>(8) motifs .
Validation tools like PLATON () check for missed symmetry or disorder, ensuring data reliability .
Q. Table 2: Crystallographic Parameters for Related Compounds
| Compound | Space Group | R Factor | Dihedral Angle | Reference |
|---|---|---|---|---|
| N-(4-Chloro-benzothiazol-2-yl)acetamide | P | 0.031 | 79.3° | |
| 2-(2,6-Dichlorophenyl)acetamide | P | 0.089 | 79.7° |
How to design biological activity assays for this compound?
- Molecular Docking : Use software like AutoDock to predict binding affinity to targets (e.g., kinases or GPCRs). The benzothiazole moiety often interacts with hydrophobic pockets, while the chloroacetamide group forms hydrogen bonds .
- In Vitro Testing : Evaluate cytotoxicity (via MTT assay) against cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM. Compare IC values with structurally similar compounds .
- Mechanistic Studies : Assess enzyme inhibition (e.g., COX-2 or topoisomerase) using fluorogenic substrates .
How to address contradictions in reported bioactivity data for benzothiazole derivatives?
- Dose-Response Analysis : Ensure assays use consistent concentrations (e.g., 10 µM vs. 50 µM) to avoid false negatives .
- Solubility Controls : Use DMSO concentrations ≤0.1% to prevent solvent interference .
- Structural Confirmation : Re-validate compound identity via SC-XRD or 2D NMR if bioactivity diverges from literature .
What computational methods predict the reactivity of the chloroacetamide group?
- DFT Calculations : Gaussian09 or ORCA can model electrophilic attack sites (e.g., chlorine substitution kinetics).
- Hammett Constants : Predict substituent effects on reaction rates (σ for chloro groups = +0.23) .
- MD Simulations : Analyze solvation effects in aqueous vs. nonpolar environments .
Key Methodological Takeaways
Synthesis : Prioritize carbodiimide coupling in dichloromethane with triethylamine catalysis .
Characterization : Combine SC-XRD (SHELX) with NMR/MS for unambiguous structural assignment .
Bioactivity : Use docking-guided assays to target specific enzymes or receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
